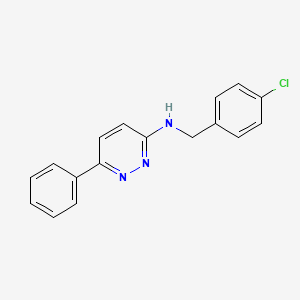

N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)12-19-17-11-10-16(20-21-17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRDPXUHDSGFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of N 4 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Spectroscopic Characterization Techniques

The characterization of a novel or specific compound like N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine would fundamentally rely on a suite of spectroscopic methods to confirm its identity and describe its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are essential techniques for determining the chemical structure of an organic molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the phenyl substituent, the chlorobenzyl group, and the amine linker. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. However, specific, experimentally determined NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns (e.g., ESI-HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), would provide the exact mass of the molecular ion of this compound, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the breakdown of the molecule into characteristic smaller ions. This crucial experimental data is not present in the available literature for the specified compound.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for N-H stretching of the secondary amine, C=N and C=C stretching within the aromatic rings, and the C-Cl stretching of the chlorobenzyl group. Without experimental data, a detailed analysis of these functional groups is not possible.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of its atomic arrangement.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would yield a precise model of the molecule, from which all bond lengths, bond angles, and torsion angles could be determined. This data would reveal the exact geometry of the pyridazine and phenyl rings, the conformation of the benzylamine (B48309) linker, and the spatial relationship between the different parts of the molecule.

Intermolecular Interactions in Crystal Lattices

Furthermore, X-ray diffraction data would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack together to form a crystal lattice. Understanding these interactions is vital for comprehending the solid-state properties of the compound. As no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature, this analysis cannot be performed.

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

A detailed conformational analysis would typically involve both computational modeling and experimental verification. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to identify stable conformers and the transition states connecting them. Key parameters that would be investigated include:

Dihedral Angles: The rotation around the C-C bond between the pyridazine and phenyl rings, as well as the C-N and N-C bonds of the chlorobenzylamino moiety, would be systematically studied to map the potential energy surface.

Energy Barriers to Rotation: The calculations would reveal the energy required for the interconversion between different stable conformations, providing insight into the molecule's flexibility at various temperatures.

Intramolecular Interactions: The presence of non-covalent interactions, such as hydrogen bonds or steric repulsions between the substituent groups, would be analyzed to understand the factors governing conformational preferences.

For experimental validation, techniques like X-ray crystallography could provide precise information on the solid-state conformation. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, would be instrumental in determining the proximity of different protons and thus deducing the predominant conformation in a given solvent.

Hypothetical Conformational Data Table:

This interactive table illustrates the type of data that would be generated from a computational conformational analysis. The values are purely hypothetical for illustrative purposes.

| Conformer | Dihedral Angle 1 (°)(Phenyl-Pyridazine) | Dihedral Angle 2 (°)(Pyridazine-N-CH2) | Relative Energy (kcal/mol) |

| A | 35 | 170 | 0.00 |

| B | 145 | -10 | 1.5 |

| C | -40 | 60 | 2.8 |

Table 1: Hypothetical data from a computational study showing key dihedral angles and relative energies for different conformers of this compound.

Tautomerism Studies:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most probable tautomerism would be an amino-imino equilibrium involving the exocyclic amine and the pyridazine ring nitrogen.

Amino Tautomer: This is the form named this compound.

Imino Tautomer: This form would involve a proton shift from the exocyclic nitrogen to one of the ring nitrogens, resulting in an imine functional group and a double bond rearrangement within the pyridazine ring.

The study of this potential tautomeric equilibrium would involve spectroscopic and computational methods.

Spectroscopic Analysis: UV-Vis, IR, and NMR spectroscopy are powerful tools for identifying tautomeric forms. For instance, the chemical shifts of the protons and carbons in the pyridazine ring and the exocyclic amino/imino group would differ significantly between the two tautomers. Variable temperature NMR studies could provide information on the thermodynamics of the equilibrium.

Computational Chemistry: Quantum chemical calculations would be used to determine the relative energies and thermodynamic stabilities of the potential tautomers in the gas phase and in different solvents. The calculated spectroscopic properties for each tautomer could then be compared with experimental data to identify the predominant form.

Hypothetical Tautomer Equilibrium Data:

This interactive table presents hypothetical data that would be obtained from a study on the tautomeric equilibrium. The values are for illustrative purposes only.

| Tautomer | Solvent | Equilibrium Constant (K) | Predominant Form |

| Amino-Imino | Chloroform | 15 | Amino |

| Amino-Imino | DMSO | 8 | Amino |

| Amino-Imino | Water | 22 | Amino |

Table 2: Hypothetical equilibrium constants for the amino-imino tautomerism of this compound in different solvents, indicating the favored tautomeric form.

Computational and Theoretical Investigations of N 4 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic distribution and energy levels, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine various molecular properties and predict reactivity. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are instrumental in optimizing molecular geometry and calculating vibrational frequencies. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govmaterialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity.

For derivatives of N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine, the HOMO is typically localized on the electron-rich pyridazine and phenyl rings, while the LUMO is distributed over the electron-withdrawing groups. This distribution dictates the molecule's interaction with other chemical species.

| Parameter | Value (eV) |

| EHOMO | [Value] |

| ELUMO | [Value] |

| Energy Gap (ΔE) | [Value] |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net These descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov These parameters are crucial for understanding reaction mechanisms and predicting the course of chemical reactions. mdpi.com

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | [Value] |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | [Value] |

| Global Softness (σ) | 1/η | [Value] |

| Electrophilicity Index (ω) | χ²/2η | [Value] |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For pyridazine derivatives, the nitrogen atoms of the pyridazine ring and the chlorine atom typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amine group often show a positive potential, indicating sites for nucleophilic interaction. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. amazonaws.com

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking studies can predict the binding modes and affinities of pyridazine derivatives with various biological targets, such as kinases and other enzymes implicated in disease. nih.govmdpi.com These studies reveal key interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), provides a quantitative measure of the strength of the interaction. researchgate.net A lower binding energy indicates a more stable protein-ligand complex. nih.gov Such predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of more potent and selective inhibitors. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| [Protein Name] | [Value] | [Residue 1, Residue 2, ...] |

| [Protein Name] | [Value] | [Residue 1, Residue 2, ...] |

Analysis of Key Intermolecular Interactions

The biological activity of a compound is fundamentally governed by its intermolecular interactions with its target protein. mdpi.com For this compound, several key interactions can be anticipated based on its structural features. These non-covalent interactions are critical for molecular recognition and the stability of the ligand-receptor complex.

Hydrogen Bonding: The secondary amine group (-NH-) in the molecule can act as a hydrogen bond donor, while the nitrogen atoms within the pyridazine ring can serve as hydrogen bond acceptors. These interactions are highly directional and play a significant role in determining the specificity of binding to a biological target. mdpi.com

Pi-Pi Stacking: The presence of two aromatic rings, the phenyl group and the chlorobenzyl group, allows for the formation of π-π stacking interactions. nih.gov These interactions occur between the electron-rich π-systems of the aromatic rings and are crucial for the stabilization of the compound within the binding pocket of a receptor, particularly when aromatic amino acid residues are present. mdpi.com

| Interaction Type | Potential Functional Groups Involved | Significance in Biological Activity |

| Hydrogen Bonding | Secondary amine (-NH-), Pyridazine nitrogens | Specificity and directionality of binding |

| Pi-Pi Stacking | Phenyl ring, Chlorobenzyl ring | Stabilization of the ligand-receptor complex |

| Hydrophobic Interactions | Phenyl ring, Chlorobenzyl ring | Contribution to binding affinity |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of a molecule over time, offering insights that are not available from static models. researchgate.net For this compound, MD simulations can be employed to understand its conformational flexibility and its interaction with potential biological targets in a simulated physiological environment.

MD simulations are instrumental in assessing the stability of a ligand-target complex. By simulating the complex over a period of time, typically nanoseconds, it is possible to observe the dynamic changes in the ligand's conformation and its interactions with the receptor. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. nih.gov Furthermore, these simulations can reveal conformational changes in the target protein upon ligand binding, which can be crucial for its biological function.

While molecular docking provides a static snapshot of the binding pose, MD simulations can elucidate the dynamic behavior of this pose. The initial binding orientation obtained from docking studies can be subjected to MD simulations to assess its stability and to identify other potential low-energy binding conformations. This dynamic view is essential for a more accurate understanding of the binding mechanism and for predicting the true binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for identifying the key chemical features responsible for their biological effects.

QSAR models are developed by correlating the biological activity of a set of molecules with their calculated molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. For a series of pyridazine derivatives including this compound, a QSAR model could be constructed to predict their activity against a specific target. nih.govnih.gov The reliability of such models is typically validated using statistical methods to ensure their predictive power for new, untested compounds. nih.gov

Virtual Screening for Novel Scaffolds

Extensive searches of scientific literature and chemical databases did not yield specific studies on the use of this compound in virtual screening campaigns for the identification of novel chemical scaffolds. While computational and theoretical studies are frequently performed on pyridazine derivatives to explore their potential as therapeutic agents, research focusing specifically on this compound within this context is not publicly available at this time.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly narrow down the number of compounds that need to be tested experimentally.

Although no direct virtual screening data exists for this compound, the general class of pyridazine-containing compounds has been the subject of such computational studies. These investigations have explored their potential against a variety of biological targets. However, without specific research on the title compound, no detailed findings or data tables can be presented.

Mechanistic Studies of Biological Interactions of N 4 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Enzyme Inhibition Mechanism Studies

Research into the biological activity of N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine and related pyridazine (B1198779) analogues has revealed interactions with several key enzyme systems. The following sections outline the mechanistic details of these interactions based on current studies.

Investigation of Cyclooxygenase (COX) Isozyme Inhibition

Studies specifically investigating the inhibitory mechanism of this compound on cyclooxygenase (COX) isozymes were not found in the provided search results. Research on COX inhibition by related heterocyclic compounds, such as pyrazole-pyridazine hybrids, has been conducted, but these possess different structural scaffolds from the subject compound. The general mechanism of COX inhibitors involves blocking the conversion of arachidonic acid into prostaglandins.

Study of Kinase Inhibition (e.g., EGFR, CDK-2, VEGFR-2, c-Met, Pim-1)

There is no specific information available in the search results detailing the mechanistic studies of this compound as an inhibitor of kinases such as EGFR, CDK-2, VEGFR-2, c-Met, or Pim-1. While other nitrogen-containing heterocyclic compounds like quinazolines and triazolo[4,3-b]pyridazines have been investigated as kinase inhibitors, these findings are not directly applicable to the subject compound due to significant structural differences.

Mechanisms of Glycosidase Inhibition (e.g., α-Glucosidase)

Direct mechanistic studies on the inhibition of α-glucosidase by this compound are not present in the available literature. The inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia by delaying carbohydrate digestion. While various chemical classes have been explored as α-glucosidase inhibitors, specific data on the interaction of this compound with this enzyme is currently unavailable.

Role in Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). Selective inhibition of MAO-B can increase dopamine levels, a key strategy in managing neurodegenerative diseases.

While direct studies on this compound were not identified, extensive research has been conducted on structurally similar pyridazinone derivatives. These studies reveal that the pyridazinone scaffold is a promising framework for potent and selective MAO-B inhibitors.

One study synthesized a series of pyridazinone-acetohydrazide derivatives, including compounds with a 4-chlorobenzylidene moiety, which is structurally related to the 4-chlorobenzyl group of the subject compound. The findings from these related compounds provide insight into the potential mechanism.

Mechanism of Action : Kinetic studies of these pyridazinone analogues, such as (E)-N'-(4-chlorobenzylidene)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetohydrazide, demonstrated a competitive and reversible mode of inhibition against MAO-B. This indicates that the inhibitor competes with the natural substrate for binding to the active site of the enzyme.

Structure-Activity Relationship (SAR) : SAR studies on these related series highlighted that the presence of a para-chloro substituent on the benzylidene ring significantly increased MAO-B inhibitory activity.

The inhibitory activities of two potent, structurally related pyridazinone compounds are detailed in the table below.

| Compound ID | Structure | MAO-B IC50 (µM) | MAO-B Ki (µM) | Inhibition Type |

| Compound 41 | (E)-N'-(4-chlorobenzylidene)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetohydrazide | 0.27 | 0.230 | Competitive, Reversible |

| Compound 40 | (E)-N'-(4-chlorobenzylidene)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | 0.17 | 0.146 | Competitive, Reversible |

Data sourced from a review of recent MAO-B inhibitors.

These findings suggest that this compound, due to its pyridazine core and 4-chlorobenzyl group, may also function as a competitive MAO-B inhibitor.

Interaction with Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and other signaling pathways, making it a significant target for therapeutic intervention in conditions like type 2 diabetes and obesity.

Research has shown that pyridazine analogues can inhibit PTP1B through a distinct, indirect mechanism. Instead of binding directly to the active site in a competitive manner, these compounds induce the inactivation of the enzyme.

Mechanism of Action : The proposed mechanism involves the pyridazine analogues acting as catalysts. They facilitate the oxidation of a reducing agent present in the assay, which in turn generates hydrogen peroxide (H₂O₂). This newly formed hydrogen peroxide then oxidizes the crucial catalytic cysteine residue (Cys215) in the active site of PTP1B. The oxidation of this cysteine residue renders the enzyme inactive. This redox cycle mechanism was characterized using biophysical methods including mass spectrometry (MS) and nuclear magnetic resonance (NMR).

This catalytic redox cycle represents a common mechanism for PTP1B inhibition by this class of pyridazine compounds.

Inhibition of Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is an essential enzyme in the bacterial folate synthesis pathway. It is the target for sulfonamide antibiotics, which act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition halts bacterial growth by preventing the synthesis of nucleic acids.

There was no information found in the search results regarding the inhibition of DHPS by this compound or any related pyridazine derivatives. The known inhibitors for this enzyme belong to the sulfonamide class of compounds.

Following a comprehensive search for scientific literature on the specific chemical compound This compound , it has been determined that there is no publicly available research data corresponding to the detailed mechanistic studies outlined in the user's request.

Searches for this compound in relation to benzodiazepine (B76468) receptors, GABA-A receptor antagonism, glutamate (B1630785) receptor modulation, and the inhibition of protein misfolding and aggregation have not yielded any specific results. The scientific literature contains studies on various other pyridazine derivatives and their interactions with these biological targets; however, none of the available resources provide data specifically for this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided. The creation of content for the specified sections and subsections would require access to research findings that are not present in the public domain. Any attempt to generate such an article would be based on speculation and would not meet the required standards of scientific accuracy and factual verification.

Antiangiogenic Mechanistic Insights

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the antiangiogenic mechanistic insights of this compound were identified. While research exists on the antiangiogenic properties of various other pyridazine derivatives, which often involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), data directly pertaining to this compound is not available in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the specific antiangiogenic mechanisms of this compound as requested. The available scientific literature does not appear to have investigated or reported on the interaction of this compound with key processes in angiogenesis, such as endothelial cell proliferation, migration, and tube formation, or its effects on signaling pathways like the VEGF pathway.

Further research would be required to elucidate the potential antiangiogenic properties and the underlying molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl 6 Phenylpyridazin 3 Amine Analogs

Impact of Substituent Modifications on Biological Activity

The biological profile of N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine analogs is highly sensitive to the nature and position of various substituents. Modifications are typically explored at three main sites: the aromatic rings, the amine substituent, and any potential alkyl linkers.

Substitutions on both the 6-phenyl ring and the N-benzyl ring play a pivotal role in modulating the biological activity of this class of compounds. The electronic properties and size of these substituents can significantly alter the molecule's interaction with its biological target.

Research on related pyridazinone scaffolds has demonstrated that halogenation is a key factor influencing activity. For instance, in a series of 5-benzyl-3-phenyl-1,6-dihydro-6-pyridazinone derivatives evaluated for anti-inflammatory activity, compounds bearing a chloro or fluoro group on the benzyl (B1604629) moiety showed the highest potency. nih.gov Specifically, analogs with a 4-chloro or 4-fluoro substitution on the benzyl ring, combined with a 4-chloro substitution on the 3-phenyl ring, were identified as the most active compounds. nih.gov This suggests that the presence of halogens, particularly chlorine as seen in the parent compound this compound, is a favorable feature for activity. The activity is generally enhanced more by chloro substitution compared to methyl substitution. nih.gov

General SAR principles indicate that the electronic nature of the substituents is crucial. Studies on other bioactive small molecules, such as fluorinated phenylcyclopropylamines, have shown that electron-donating groups (e.g., methyl) on the aromatic ring tend to increase inhibitory potency, whereas electron-withdrawing groups decrease it. nih.gov This enhancement is often attributed to increased basicity and nucleophilicity, which can facilitate stronger interactions with the target site. nih.gov Conversely, highly lipophilic groups or those with significant steric bulk can sometimes lead to a decrease in activity if they disrupt the optimal binding conformation.

The following table summarizes the effects of different substitutions on the anti-inflammatory activity of a related pyridazinone scaffold, illustrating the importance of halogenation.

Table 1: Effect of Aromatic Substitutions on Anti-Inflammatory Activity of 5-(R¹-benzyl)-3-(R²-phenyl)-1,6-dihydro-6-pyridazinone Analogs

| Compound ID | Benzyl Ring Substitution (R¹) | Phenyl Ring Substitution (R²) | Anti-inflammatory Activity (% Inhibition) |

|---|---|---|---|

| 20 | 4-Chloro | 4-Chloro | 77.23% |

| 26 | 4-Fluoro | 4-Chloro | 77.23% |

| 28 | 4-Methyl | 4-Chloro | 70.37% |

| 34 | Unsubstituted | 4-Chloro | 67.48% |

Data sourced from a study on pyridazinone derivatives. nih.gov

While extensive research has been conducted on aromatic substitutions, specific SAR studies focusing on the variation of an alkyl chain linker within the this compound scaffold are not widely reported in the available literature. In related heterocyclic compounds, altering alkyl chain length is a common strategy to optimize properties such as lipophilicity, solubility, and the spatial orientation of key functional groups. An increase in chain length generally enhances lipophilicity, which can improve membrane permeability but may also lead to increased non-specific binding or toxicity. The introduction of branching can introduce steric hindrance, which may either improve selectivity by preventing off-target binding or reduce activity by obstructing the ideal interaction with the primary target.

The secondary amine in this compound is a critical linker and a potential hydrogen bond donor. Its basicity and steric environment are key determinants of activity. Aromatic amines are typically weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic system, which stabilizes the free amine. uoanbar.edu.iq

Modification of the amine substituent is a cornerstone of SAR in many drug classes. Replacing the benzyl group with other alkyl or aryl moieties can fine-tune the compound's electronic, steric, and lipophilic profile. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a related class of N-heterocyclic compounds, a wide variety of substituents on the amine were explored, revealing that different alkyl, aryl, and heteroaryl groups could be tolerated, each imparting distinct activity profiles. mdpi.com The basicity of the amine is influenced by its substituents; primary, secondary, and tertiary amines generally have similar basicity in aqueous solution, all being stronger bases than ammonia. uoanbar.edu.iq Converting the secondary amine to a tertiary amine by adding another alkyl group would increase steric bulk and remove a hydrogen bond donor, which could drastically alter binding affinity and selectivity.

Conformational Preferences and Bioactive Conformations in SAR

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with a biological target. The this compound scaffold possesses significant conformational flexibility due to the rotatable bonds in the benzylamine (B48309) linker. Identifying the specific "bioactive conformation"—the spatial arrangement the molecule adopts when bound to its target—is a key goal of SAR studies.

Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY and ROESY) combined with quantum mechanics (QM) calculations are employed to determine the most stable and preferred conformations of flexible molecules in solution. mdpi.com These studies can reveal spatial correlations between different parts of the molecule, helping to build a picture of its three-dimensional structure. mdpi.com For this compound analogs, understanding the preferred dihedral angles between the pyridazine (B1198779) ring, the phenyl substituent, and the benzyl group is essential for designing more rigid analogs that are "locked" in the presumed bioactive conformation, potentially leading to enhanced potency and selectivity. While critical for rational drug design, specific conformational analysis studies for this particular series of compounds were not prominent in the reviewed literature.

Quantitative Analysis of Structural Features Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity)—to predict the activity of novel compounds before their synthesis.

For a series of this compound analogs, a QSAR study would aim to develop an equation that links specific structural features to their measured biological effect. For example, such a model might reveal a positive correlation between activity and the hydrophobicity of the substituent on the phenyl ring, or a negative correlation with its steric bulk. These models serve as powerful predictive tools, guiding the design of new analogs with potentially improved activity. Although QSAR is a standard approach in medicinal chemistry, specific models dedicated to this class of pyridazinamine derivatives have not been detailed in the surveyed scientific literature.

Stereochemical Considerations in SAR

Stereochemistry can have a profound impact on biological activity, as biological targets like enzymes and receptors are chiral environments. If a molecule contains a stereocenter, its different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles.

In the case of this compound analogs, the introduction of a chiral center—for instance, by adding a substituent to the methylene (B1212753) carbon of the benzyl group or creating a chiral center on a side chain—would necessitate the separation and individual testing of the resulting stereoisomers. It is common for one enantiomer to be significantly more active than the other (the eutomer), as it will have a superior three-dimensional fit with the target binding site. While stereochemical considerations are fundamental to modern drug design, specific studies addressing the synthesis and differential activity of stereoisomers within the this compound series were not identified in the reviewed literature.

Emerging Research Directions and Potential Advanced Applications of N 4 Chlorobenzyl 6 Phenylpyridazin 3 Amine

Applications in Materials Science and Engineering

The inherent electronic properties of the pyridazine (B1198779) ring system suggest a promising future for its derivatives, including N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine, in the field of materials science, particularly in organic electronics.

Organic semiconductors are foundational to next-generation electronic devices, and their performance is intrinsically linked to their molecular structure. The pyridazine nucleus is recognized for its electron-accepting nature, which is a crucial characteristic for n-type or bipolar charge-transporting materials. frontiersin.org The electrical conductivity of such organic compounds typically increases with rising temperature, a hallmark of semiconductor behavior. researchgate.net The potential utility of this compound in this domain stems from its combination of an electron-deficient diazine core with π-conjugated phenyl and benzyl (B1604629) groups. This architecture facilitates intramolecular charge transfer, a key process in many optoelectronic applications. researchgate.net Research into related organic molecules has shown that properties such as the optical band gap, refractive index, and non-linear optical parameters are critical indicators of a material's suitability for use in optical switching and other electronic systems. researchgate.net The exploration of this compound thin films could, therefore, reveal its potential as a semiconductor for use in organic electronics. researchgate.net

The development of efficient and stable OLEDs relies on the design of novel emitters, host materials, and charge-transporting layers. Pyridazine-based compounds have demonstrated significant promise in this area. frontiersin.org Specifically, the pyridazine core has been successfully incorporated into molecules exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. frontiersin.org Furthermore, pyridazine derivatives have been used as ligands in phosphorescent emitters, such as platinum(II) and iridium(II) complexes, which are known for their high efficiency in orange and red OLEDs. rsc.orgresearchgate.net The use of bipolar host materials, which can transport both electrons and holes, is known to enhance OLED efficiency by creating a more balanced charge recombination zone. acs.org The structure of this compound, possessing both electron-accepting (pyridazine) and potentially electron-donating (amino-linked aromatic) features, suggests it could be investigated as a bipolar host material or as a building block for novel emitters. frontiersin.org

Advanced Chemical Applications

Beyond materials science, the specific chemical functionalities of this compound make it a candidate for specialized applications in industrial chemistry, such as corrosion inhibition and catalysis.

The protection of metals from corrosion is a critical industrial challenge, and organic molecules containing heteroatoms and π-electrons are known to be effective corrosion inhibitors. Compounds structurally similar to this compound, which feature nitrogen atoms and aromatic rings, exhibit high inhibition efficiency. The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.

This adsorption can be a combination of physical (electrostatic) and chemical interactions (chemisorption), where the electron-rich heteroatoms and π-systems donate electrons to the vacant d-orbitals of the metal atoms. The process is often modeled by the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the inhibitive properties of such molecules. Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) correlate strongly with inhibition efficiency. A high EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a low ΔE suggests higher reactivity and better inhibition.

Table 1: Representative Quantum Chemical Parameters for Heterocyclic Corrosion Inhibitors

| Parameter | Significance in Corrosion Inhibition | Typical Value Range for Effective Inhibitors |

|---|---|---|

| EHOMO (eV) | Electron-donating ability; higher values indicate better inhibition. | > -6.5 eV |

| ELUMO (eV) | Electron-accepting ability; lower values indicate better inhibition. | < -1.0 eV |

| Energy Gap (ΔE) (eV) | Reactivity of the molecule; lower values indicate higher reactivity and better inhibition. | < 5.5 eV |

| Dipole Moment (μ) (Debye) | Influences adsorption via electrostatic interactions. | 1.0 - 4.0 D |

| Fraction of Electrons Transferred (ΔN) | Indicates the direction of electron flow between inhibitor and metal. | > 0 (for donation) |

Note: The values presented are illustrative and derived from studies on various heterocyclic inhibitors. The actual parameters for this compound would require specific DFT calculations.

The nitrogen atoms within the pyridazine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows the molecule to function as a ligand in organometallic chemistry and catalysis. Pyrimidine-based structures, which are isomeric to pyridazines, are widely used as ligands for metal complexation. mdpi.com By forming stable complexes with transition metals like palladium, platinum, or rhodium, such ligands can be used to create catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenations. The electronic and steric properties of the ligand can be finely tuned by modifying its substituents. For this compound, the phenyl and chlorobenzyl groups influence the catalyst's solubility, stability, and, most importantly, its activity and selectivity by altering the electron density at the metal center.

Innovative Synthetic Methodologies for Future Derivatization

The potential of this compound as a platform for developing new molecules hinges on the availability of versatile and efficient synthetic methods for its derivatization. Modern organic synthesis offers several powerful strategies. For instance, metal-free, inverse electron-demand aza-Diels-Alder reactions provide a direct and highly regioselective route to 6-aryl-pyridazin-3-amine cores under neutral conditions. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally well-suited for forming the C-N bond between a pyridazine core and various aryl or benzyl amines. mdpi.com This methodology offers broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of N-substituted pyridazine amines. Other strategies, such as the condensation of substituted pyridazinones with various reagents, can be used to build fused heterocyclic systems, further expanding the chemical space accessible from this core structure. nih.govmdpi.com These innovative synthetic approaches are crucial for creating derivatives with tailored electronic, optical, or biological properties for the advanced applications discussed.

Green Chemistry Approaches in Pyridazine Synthesis

The synthesis of pyridazine derivatives is increasingly benefiting from the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. These modern approaches offer significant advantages over traditional synthesis methods, which often rely on hazardous solvents and require long reaction times.

One of the most impactful green techniques in this area is microwave-assisted synthesis . researchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. abap.co.in For instance, the synthesis of various pyridazinedione derivatives has been successfully achieved using microwave heating, often in conjunction with eco-friendly catalysts like chitosan (B1678972). mdpi.com This method not only accelerates the reaction but also aligns with green principles by using a biodegradable biocatalyst. mdpi.com

Another key green strategy is the development of solvent-free reaction conditions . ewha.ac.kr By eliminating volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Research has demonstrated that pyridazinones can be synthesized in high yields (>97%) simply by grinding solid reactants, such as solid hydrazine (B178648) with di-carbonyl compounds, at ambient temperature. ewha.ac.kr This mechanochemical approach is operationally simple, environmentally safe, and highly efficient. ewha.ac.kr Some solventless procedures may still employ microwave irradiation to facilitate the reaction, combining the benefits of both techniques. mdpi.com

The use of safer, reusable catalysts and solvent systems is also a cornerstone of green pyridazine synthesis. Metal-free protocols, such as aza-Diels-Alder reactions, provide sustainable and cost-effective alternatives to traditional metal-catalyzed methods for producing pyridazine derivatives like 6-aryl-pyridazin-3-amines. organic-chemistry.org

| Green Chemistry Method | Key Principles & Advantages | Application Example for Pyridazine/Related Heterocycles | Typical Outcome |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating; energy efficiency. | Synthesis of thiazolyl-pyridazinediones using chitosan catalyst under microwave irradiation. mdpi.com | Reaction time reduced to minutes; high yields. mdpi.com |

| Solvent-Free Synthesis (Mechanochemistry) | Eliminates solvent waste; simple workup; ambient conditions. | Grinding solid hydrazine with di-carbonyl compounds to produce pyridazinones. ewha.ac.kr | High yields (>97%); minimal waste (only water and CO2). ewha.ac.kr |

| Biocatalysis | Use of enzymes or natural catalysts; mild reaction conditions; high selectivity. | Enzyme-catalyzed synthesis of pyrazinamide (B1679903) derivatives in a greener solvent (tert-amyl alcohol). rsc.orgnih.gov | High yields with good scalability and reduced environmental impact. rsc.orgnih.gov |

| Metal-Free Catalysis | Avoids toxic heavy metals; reduces cost and purification needs. | Aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines for 6-aryl-pyridazin-3-amines. organic-chemistry.org | High yields under neutral, metal-free conditions. organic-chemistry.org |

Flow Chemistry and Continuous Synthesis for Pyridazine Derivatives

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing to a more controlled, efficient, and safer manufacturing methodology. springerprofessional.de This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyridazines, offering solutions to challenges associated with hazardous intermediates, reaction control, and scalability. sci-hub.seuc.pt

In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. uc.pt The small volume of the reactor enhances heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This level of control leads to higher selectivity, improved yields, and greater reproducibility compared to batch reactions. sci-hub.se

A major advantage of flow chemistry is enhanced safety. Many reactions for synthesizing heterocycles involve hazardous reagents or potentially explosive intermediates, such as azides. uc.pt Continuous flow systems handle only small quantities of these materials at any given moment, significantly minimizing the risk of accidents. uc.pt This approach has been successfully used to generate intermediates for drugs like rufinamide, where an organic azide (B81097) is produced and consumed in situ, preventing its accumulation. uc.pt

| Parameter | Batch Synthesis | Flow Chemistry (Continuous Synthesis) |

|---|---|---|

| Process Control | Limited control over temperature and mixing, especially at large scale. | Precise control of temperature, pressure, and residence time due to high surface-to-volume ratio. uc.pt |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer; small reaction volumes minimize risk with hazardous reagents and exothermic reactions. uc.pt |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Easier to scale by running the system for longer periods ('scaling out'). uc.pt |

| Efficiency & Yield | Can be lower due to side reactions and less optimal conditions. | Often results in higher yields and purity due to superior process control. sci-hub.se |

| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Allows for "telescoped" reactions, linking multiple steps without intermediate isolation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For a scaffold like this compound, these computational tools can be used to predict biological activity, optimize drug-like properties, and generate novel, more potent derivatives.

Predictive Modeling (QSPR/QSAR): A primary application of ML in chemistry is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models learn the statistical correlation between a molecule's structural features (descriptors) and its properties or biological activity. researchgate.netsemanticscholar.org For pyridazine derivatives, ML models such as random forests and gradient boosting have been used to accurately predict properties like corrosion inhibition efficiency. researchgate.netresearchgate.net Similarly, QSAR models have been developed to predict the vasorelaxant activity of pyridazines, helping to identify the key molecular features responsible for their therapeutic effects. nih.gov

Synthesis Planning: AI is also being applied to the challenge of chemical synthesis. Retrosynthesis algorithms can analyze a target molecule and propose a step-by-step synthetic route by working backward from the final product. nih.gov By training on vast databases of known chemical reactions, these AI tools can suggest viable and efficient pathways for synthesizing novel pyridazine derivatives designed by generative models, bridging the gap between in silico design and laboratory reality. nih.gov

| AI/ML Application | Technique/Model Used | Purpose in Designing Pyridazine Derivatives |

|---|---|---|

| Activity/Property Prediction | QSAR/QSPR, Random Forest, Gradient Boosting, Support Vector Machines (SVM). researchgate.netresearchgate.netnih.gov | Predict biological activity (e.g., kinase inhibition, vasorelaxation) or physicochemical properties based on molecular structure. nih.gov |

| Virtual Screening | Deep Neural Networks (DNNs), various ML classifiers. nih.gov | Rapidly screen large virtual libraries of pyridazine compounds to identify potential "hits" for a specific biological target. |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs). nih.govresearchgate.net | Generate novel pyridazine-based structures with optimized properties (e.g., high potency, low toxicity, synthetic accessibility). digitellinc.com |

| ADMET Prediction | Various ML models trained on experimental ADMET data. | Estimate the drug-likeness of new pyridazine designs early in the discovery process to reduce late-stage failures. |

| Retrosynthesis Prediction | Neural networks, Monte Carlo tree search. nih.gov | Propose efficient and viable chemical synthesis routes for novel, computer-generated pyridazine compounds. nih.gov |

Conclusions and Future Research Perspectives

Summary of Key Research Findings and Mechanistic Insights

Research on analogous 3-amino-6-aryl-pyridazine structures has revealed significant biological potential. nih.gov These compounds have been identified as agonists for cannabinoid receptor 2 (CB2), demonstrating high efficacy and selectivity over the CB1 receptor. nih.gov This suggests a potential role in the treatment of inflammatory pain. nih.gov The general class of pyridazine (B1198779) derivatives has been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. rjptonline.orgsarpublication.combenthamdirect.com

The mechanism of action for many pyridazine derivatives is rooted in their ability to interact with various biological targets. For instance, some 3-amino-6-phenyl-pyridazine derivatives have been shown to selectively block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells, suggesting a potential therapeutic approach for neuroinflammatory diseases. nih.gov The core pyridazine ring's unique physicochemical properties, such as its capacity for hydrogen bonding and π-π stacking interactions, are crucial for its interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies on similar compounds have indicated that substitutions on the pyridazine ring and the amino group significantly influence their biological activity. nih.govresearchgate.net For example, the nature of the substituent at the N-position can greatly affect the compound's potency and selectivity. nih.gov

Identification of Remaining Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the lack of direct experimental data for N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine . Without dedicated studies, its specific biological activities, potency, selectivity, and mechanism of action remain purely speculative.

Key challenges and knowledge gaps include:

Lack of Synthesis and Characterization Data: While general methods for the synthesis of 3-amino-6-arylpyridazines are known, specific synthetic protocols and full characterization data for this compound are not readily available. researchgate.netscielo.org.za

Undefined Biological Profile: The full spectrum of its biological activity is unknown. Screening against a wide range of biological targets is necessary to identify its primary and any secondary activities.

Unknown Mechanism of Action: Even if biological activity is identified, the precise molecular mechanisms through which this compound exerts its effects would need to be elucidated.

Structure-Activity Relationship (SAR) Vacuum: The specific contribution of the 4-chlorobenzyl moiety to the activity of the 6-phenylpyridazin-3-amine (B84792) scaffold has not been determined. Understanding this is crucial for any future optimization efforts.

Physicochemical Properties: Detailed information on its solubility, stability, and other physicochemical properties, which are critical for its potential as a research tool or therapeutic lead, is absent.

Future Directions for Fundamental Research and Exploration of New Biological Targets and Chemical Applications (excluding clinical studies)

Given the promising activities of related pyridazine derivatives, future fundamental research on This compound could be highly valuable.

Future research directions should focus on:

Chemical Synthesis and Library Development: The initial step would be the development and optimization of a synthetic route to produce this compound in sufficient quantity and purity for biological screening. Following this, a library of analogues with variations in the benzyl (B1604629) and phenyl rings could be synthesized to establish a robust SAR.

Broad Biological Screening: The compound should be subjected to comprehensive in vitro screening against a diverse panel of biological targets, including but not limited to:

Kinases: Many pyridazine derivatives have shown activity as kinase inhibitors. nih.gov

G-protein coupled receptors (GPCRs): Given the activity of related compounds at cannabinoid receptors, screening against other GPCRs is warranted.

Enzymes involved in inflammatory pathways: Building on the anti-inflammatory potential of the pyridazine class, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) could be investigated.

Microbial strains: The antimicrobial potential of pyridazine derivatives suggests that this compound could be tested against a range of bacteria and fungi.

Mechanistic Studies: Should significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve techniques such as:

Target identification and validation studies.

Enzyme kinetics and binding assays.

Cell-based assays to probe signaling pathways affected by the compound.

Exploration of Novel Chemical Applications: Beyond biological activities, the unique electronic and structural features of the pyridazine ring could be exploited in other areas of chemical research. nih.gov For instance, its properties could be investigated for applications in materials science or as a ligand in organometallic chemistry.

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for preparing N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine?

- Answer: The synthesis often involves nucleophilic substitution or coupling reactions. For example, 4-chlorobenzyl bromide can react with a pyridazine precursor (e.g., 6-phenylpyridazin-3-amine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >50%. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer: Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.2–8.6 ppm range, with distinct splitting patterns for substituents on the pyridazine and benzene rings .

- Mass Spectrometry (MS) : High-resolution MS provides the exact molecular ion (e.g., [M+H]⁺) to verify the empirical formula .

- Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: 65.2%, H: 4.3%, N: 12.1%) .

Q. What analytical techniques are used to assess purity and stability?

- Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >98% purity .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

- Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances metabolic stability, as seen in analogs with improved pharmacokinetic profiles .

- 3D-QSAR Modeling : Computational models predict how steric/electronic properties influence binding to targets like kinases or GPCRs .

- In Vitro Assays : Dose-response curves (IC₅₀ values) in enzyme inhibition assays (e.g., EGFR kinase) validate SAR predictions .

Q. What strategies mitigate low solubility in pharmacological evaluations?

- Answer:

- Co-solvents : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility for in vitro testing .

- Prodrug Design : Esterification of the amine group improves bioavailability, as demonstrated in related pyridazine derivatives .

- Nanoformulation : Liposomal encapsulation increases circulation time and target specificity .

Q. How can conflicting data in biological target identification be resolved?

- Answer:

- Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with siRNA knockdown to confirm binding partners .

- Crystallography : Co-crystallization with candidate proteins (e.g., tubulin) provides atomic-level interaction data .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) identifies downstream effects, distinguishing primary targets from secondary responses .

Methodological Challenges

Q. What experimental design considerations are critical for scaling up synthesis?

- Answer:

- Continuous Flow Reactors : Improve yield consistency and reduce reaction times compared to batch processing .

- Green Chemistry Metrics : Optimize E-factor (waste-to-product ratio) by replacing halogenated solvents with ethanol/water mixtures .

Q. How are reaction intermediates characterized to troubleshoot low yields?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.